molecular formula C24H26N2O B390166 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine CAS No. 307338-62-1

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine

Cat. No.: B390166
CAS No.: 307338-62-1
M. Wt: 358.5g/mol
InChI Key: YQBLZBIKFFYZJG-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a synthetic compound with the molecular formula C24H26N2O It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms

Scientific Research Applications

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with benzyl chloride in the presence of a base, such as sodium hydride, to yield the desired imidazolidine compound. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imidazolidinones.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine
  • 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine
  • 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine

Uniqueness

1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLZBIKFFYZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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